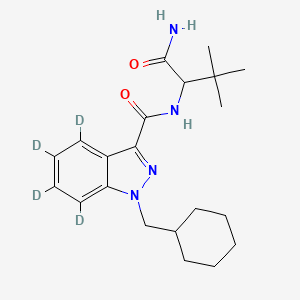
MAB-CHMINACA-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAB-CHMINACA-d4, also known as N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxamide, is an isotopically labeled synthetic cannabinoid. It is primarily used as an analytical reference standard in forensic and research applications. This compound is a deuterated form of MAB-CHMINACA, which means that it contains deuterium atoms instead of hydrogen atoms. This modification is useful for mass spectrometry analysis as it helps in distinguishing the compound from its non-deuterated counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAB-CHMINACA-d4 involves several steps, starting with the preparation of the indazole core The indazole is then functionalized with a cyclohexylmethyl group and a carboxamide groupThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
MAB-CHMINACA-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound.
Scientific Research Applications
MAB-CHMINACA-d4 is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as an internal standard in mass spectrometry to quantify MAB-CHMINACA in various samples.
Biology: The compound is used to study the metabolism and biological effects of synthetic cannabinoids.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids, which can aid in the development of new therapeutic agents.
Mechanism of Action
MAB-CHMINACA-d4 exerts its effects by acting as a potent agonist of the cannabinoid receptor type 1 (CB1). It binds to the CB1 receptor with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological effects, including altered neurotransmitter release and modulation of pain perception. The compound’s high potency and binding affinity make it a valuable tool for studying the endocannabinoid system .
Comparison with Similar Compounds
Similar Compounds
AB-CHMINACA: Structurally similar but lacks the deuterium atoms.
ADB-CHMINACA: Similar structure with slight variations in the side chains.
AB-FUBINACA: Another synthetic cannabinoid with a different indazole core.
Uniqueness
MAB-CHMINACA-d4 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms allows for more accurate quantification and differentiation from non-deuterated analogs in mass spectrometry .
Properties
CAS No. |
2747913-91-1 |
|---|---|
Molecular Formula |
C21H30N4O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-4,5,6,7-tetradeuterioindazole-3-carboxamide |
InChI |
InChI=1S/C21H30N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H2,22,26)(H,23,27)/i7D,8D,11D,12D |
InChI Key |
ZWCCSIUBHCZKOY-CXRURWBMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NN2CC3CCCCC3)C(=O)NC(C(=O)N)C(C)(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


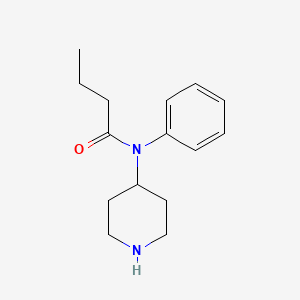

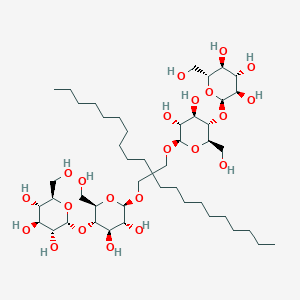
![N-[(4R,6R)-2-[(2R,5R,6S)-5-acetamido-6-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10769535.png)
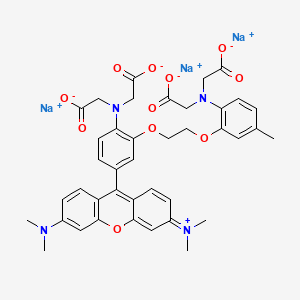

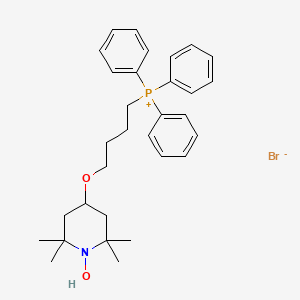

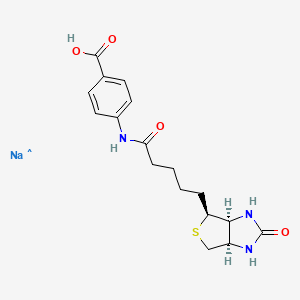
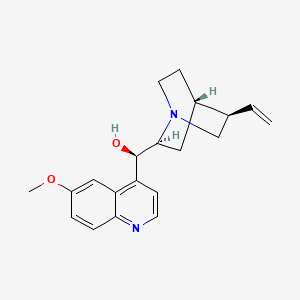
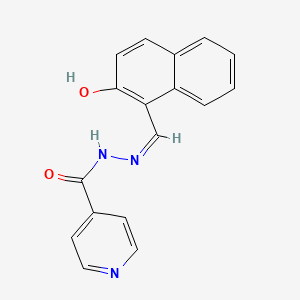
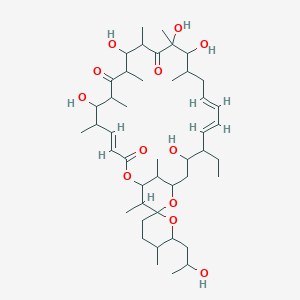
![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10769587.png)

